Cas no 1803754-51-9 (Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate)
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate
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- Inchi: 1S/C12H12BrClO3/c1-17-12(16)9-4-2-3-8(7-13)11(9)10(15)5-6-14/h2-4H,5-7H2,1H3
- InChI Key: NJNLMUFRDHHKNB-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C(=O)OC)C=1C(CCCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 283
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015374-250mg |
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate |
1803754-51-9 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015015374-500mg |
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate |
1803754-51-9 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
| Alichem | A015015374-1g |
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate |
1803754-51-9 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate
Introduction to Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate (CAS No. 1803754-51-9)
Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate, with the CAS registry number 1803754-51-9, is a complex organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoate ester group, a bromomethyl substituent, and a chloropropanoyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The synthesis of this compound involves multi-step reactions, often utilizing advanced techniques such as nucleophilic substitution and esterification. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. These advancements highlight the importance of this compound in modern chemical research.
One of the key features of Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate is its ability to act as an intermediate in the synthesis of bioactive compounds. Its bromomethyl group provides a site for further substitution reactions, enabling the creation of diverse derivatives with varying biological activities. For example, substituting the bromine atom with other functional groups has been shown to significantly alter the compound's pharmacokinetic properties.
Recent research has also delved into the pharmacological properties of this compound. Studies have demonstrated that it exhibits moderate inhibitory activity against certain enzymes, making it a potential lead compound for drug development. Additionally, its chloropropanoyl group contributes to its lipophilicity, which is crucial for drug absorption and bioavailability.
The structural complexity of Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate presents both challenges and opportunities for researchers. On one hand, its intricate structure requires precise synthetic techniques to ensure accurate formation of all functional groups. On the other hand, this complexity offers a platform for exploring novel chemical transformations and applications.
In conclusion, Methyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate (CAS No. 1803754-51-9) is a significant compound in contemporary chemical research. Its unique structure and versatile functional groups make it an invaluable tool for advancing drug discovery and chemical synthesis. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in the development of new therapeutic agents.
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